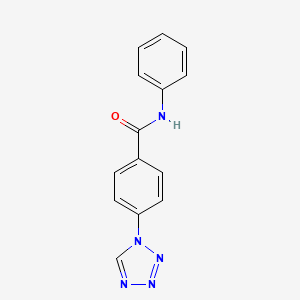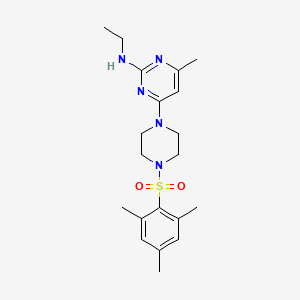
N-phenyl-4-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-PHENYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is an organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The tetrazole ring is known for its stability and unique electronic properties, making it a valuable scaffold in drug design and other chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves the formation of the tetrazole ring followed by its attachment to the benzamide moiety. One common method for synthesizing tetrazole derivatives is the reaction of primary amines, orthoesters, and azides under acidic conditions . This method can be adapted to produce N-PHENYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE by using appropriate starting materials and reaction conditions.
Industrial Production Methods
Industrial production of tetrazole derivatives, including N-PHENYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE, often employs eco-friendly approaches such as the use of water as a solvent, moderate reaction conditions, and non-toxic reagents . These methods aim to achieve high yields and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-PHENYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the electronic properties of the tetrazole ring.
Substitution: The tetrazole ring can participate in substitution reactions, where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the tetrazole ring .
Aplicaciones Científicas De Investigación
N-PHENYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Industry: Utilized in the development of new materials with unique electronic and structural properties.
Mecanismo De Acción
The mechanism of action of N-PHENYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of these functional groups . This interaction can lead to the inhibition of enzymes or receptors, resulting in various biological effects.
Comparación Con Compuestos Similares
N-PHENYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can be compared with other tetrazole derivatives, such as:
5-Phenyl-1H-tetrazole: Similar in structure but lacks the benzamide moiety, leading to different chemical and biological properties.
N-[3-(5-Sulfanyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide: Contains a sulfanyl group, which can impart different reactivity and biological activity.
The uniqueness of N-PHENYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE lies in its specific combination of the tetrazole ring and benzamide moiety, which can result in distinct chemical and biological properties compared to other tetrazole derivatives.
Propiedades
Fórmula molecular |
C14H11N5O |
|---|---|
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
N-phenyl-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H11N5O/c20-14(16-12-4-2-1-3-5-12)11-6-8-13(9-7-11)19-10-15-17-18-19/h1-10H,(H,16,20) |
Clave InChI |
DABFEBHKBHRZOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Solubilidad |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B14977585.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B14977587.png)
![4-(4-methylphenyl)-9-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14977589.png)
![N-(2-chlorophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B14977595.png)
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-fluorobenzamide](/img/structure/B14977596.png)
![N-[3-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B14977602.png)
![N-(4-fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14977609.png)
![N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B14977611.png)
![N-(3,5-dimethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B14977624.png)


![2-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B14977660.png)
![N-benzyl-2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B14977663.png)
![N-(4-chlorophenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B14977668.png)
